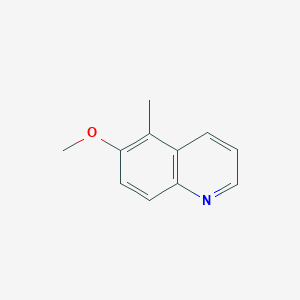

6-甲氧基-5-甲基喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Quinolines, a class of compounds to which 6-Methoxy-5-methylquinoline belongs, can be synthesized using transition-metal mediated methods . A novel and simple methodology for the synthesis of 2-substituted quinolines was described by Jixiang and co-workers by the reaction 2-vinylanilines and alkynoates in the presence of a catalytic amount of Palladium .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are crucial for understanding its behavior and applications . Unfortunately, specific information about the physical and chemical properties of 6-Methoxy-5-methylquinoline is not available in the current literature.科学研究应用

Drug Discovery

Quinoline, the core structure of 6-Methoxy-5-methylquinoline, is a vital scaffold for leads in drug discovery . It plays a major role in the field of medicinal chemistry . Quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs .

Industrial and Synthetic Organic Chemistry

Quinoline has versatile applications in the fields of industrial and synthetic organic chemistry . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .

Tubulin Polymerization Inhibitors

6-Methoxyquinoline is used as a precursor in the synthesis of 5-Amino-2-aroylquinolines, which are potent tubulin polymerization inhibitors . This has potential applications in the treatment of cancer.

Bacterial DNA Gyrase and Topoisomerase Inhibitors

3-Fluoro-6-methoxyquinoline derivatives, synthesized from 6-Methoxyquinoline, act as inhibitors of bacterial DNA gyrase and topoisomerase . These enzymes are essential for bacterial DNA replication, making this application particularly relevant for the development of new antibiotics.

Fluorescent Zinc and Chlorine Sensors

6-Methoxyquinoline is used in the synthesis of fluorescent zinc and chlorine sensors . These sensors have applications in various fields, including environmental monitoring and biomedical research.

Single-Ion Magnets

6-Methoxyquinoline is also used in the synthesis of cobalt-based ternary metal-organic complexes, which act as single-ion magnets . These materials have potential applications in data storage and quantum computing.

安全和危害

作用机制

Target of Action

It has been used as a precursor in the synthesis of various compounds, including inhibitors of bacterial dna gyrase and topoisomerase .

Mode of Action

In the case of its derivatives that act as inhibitors of bacterial dna gyrase and topoisomerase, they likely interfere with the supercoiling activity of these enzymes, thereby inhibiting bacterial dna replication .

Biochemical Pathways

Its derivatives that inhibit bacterial dna gyrase and topoisomerase would affect the dna replication pathway in bacteria .

Result of Action

Its derivatives that act as inhibitors of bacterial dna gyrase and topoisomerase would likely result in the inhibition of bacterial growth due to the disruption of dna replication .

属性

IUPAC Name |

6-methoxy-5-methylquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8-9-4-3-7-12-10(9)5-6-11(8)13-2/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZRFLMFGDFNUOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1C=CC=N2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

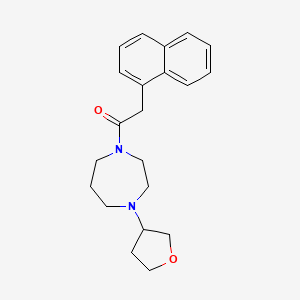

![(4As,8aS)-6-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)-4,4a,5,7,8,8a-hexahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one](/img/structure/B2561662.png)

![N-[1-[(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl]-1-oxopropan-2-yl]adamantane-1-carboxamide](/img/structure/B2561663.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-5-chloro-2-methoxybenzamide](/img/structure/B2561669.png)

![5-{3-[(4-Ethylphenyl)amino]-2-hydroxypropyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2561674.png)

![Methyl 3-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)-1-benzothiophene-2-carboxylate](/img/structure/B2561679.png)

![5-{[(Difluoromethyl)sulfanyl]methyl}furan-2-carbaldehyde](/img/structure/B2561682.png)

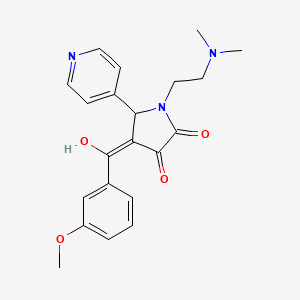

![4-(dimethylamino)-2-{2-[(methoxyimino)methyl]-1H-pyrrol-1-yl}nicotinonitrile](/img/structure/B2561683.png)